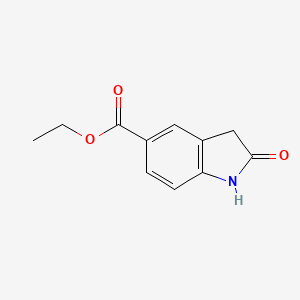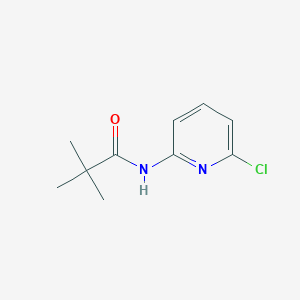
N-(6-Chloropyridin-2-yl)pivalamide
Vue d'ensemble
Description
N-(6-Chloropyridin-2-yl)pivalamide, also known as CPPA, is a synthetic compound that has been extensively studied for its potential applications in the field of scientific research. CPPA is a versatile compound that has been used in a variety of experiments, ranging from organic synthesis to drug discovery.
Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
N-(6-Chloropyridin-2-yl)pivalamide demonstrates significant reactivity in chemical synthesis, as evidenced by studies on the behavior of similar compounds towards active electrophilic compounds. For example, compounds derived from reactions involving pivalamides have been synthesized and evaluated as antibacterial agents against a variety of bacteria, showing noteworthy inhibition activity (Al-Romaizan, 2019). Another study explored the molecular structure of related compounds, which contained pivalamide, pyridin, and hydroxy-methylphenyl moieties, providing insight into molecular conformations stabilized by intramolecular hydrogen bonds (Atalay et al., 2016).
Lithiation Studies
Lithiation, a crucial reaction in organic chemistry, has been studied using derivatives of N-(6-Chloropyridin-2-yl)pivalamide. The lithiation of similar compounds, such as N-(pyridin-3-ylmethyl)pivalamide, leads to the formation of various substituted derivatives, highlighting its potential in synthetic applications (Smith et al., 2013).
Coordination Polymers and Catalytic Properties
N-(6-Chloropyridin-2-yl)pivalamide-related compounds have been used to form heterometallic coordination polymers, demonstrating diverse topological structures and properties such as sorption and catalytic capabilities. These coordination polymers have shown potential in methanol and ethanol sorption and heterogeneous catalysis for condensation reactions (Sotnik et al., 2015).
Antiproliferative and Antitumor Activities
Several studies have explored the antiproliferative and antitumor activities of N-(6-Chloropyridin-2-yl)pivalamide-related compounds. For instance, the synthesis of derivatives has been undertaken, with the compounds evaluated for their biological activities, including antitumor properties, against various cell lines (Zhou et al., 2021).
Antimicrobial Activity
Compounds structurally similar to N-(6-Chloropyridin-2-yl)pivalamide have been synthesized and characterized for their antimicrobial activities. These compounds displayed promising activity against pathogenic bacteria and fungi, highlighting their potential in the development of new antimicrobial agents (Mallikarjunaswamy et al., 2016).
Propriétés
IUPAC Name |
N-(6-chloropyridin-2-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-10(2,3)9(14)13-8-6-4-5-7(11)12-8/h4-6H,1-3H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWKLBCTOUEZKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40522670 | |
| Record name | N-(6-Chloropyridin-2-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40522670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-Chloropyridin-2-yl)pivalamide | |
CAS RN |
86847-84-9 | |
| Record name | N-(6-Chloropyridin-2-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40522670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

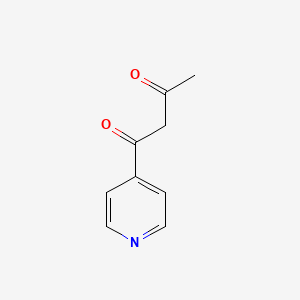
![1-[2-(Benzyloxy)-5-bromophenyl]ethanone](/img/structure/B1315464.png)
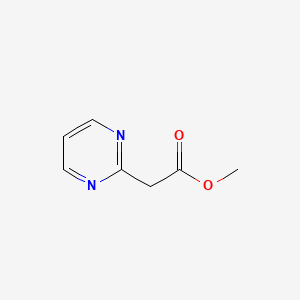
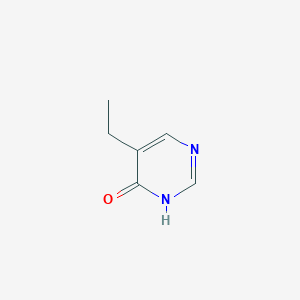
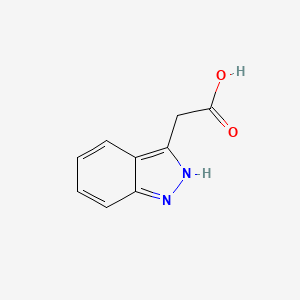


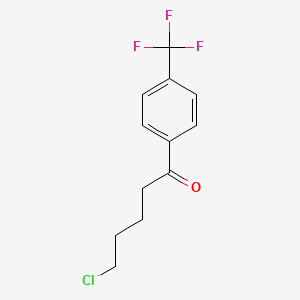

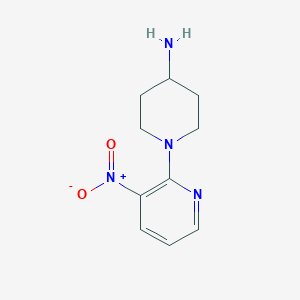
![1,2-Benzenediamine, 4-[2-(4-morpholinyl)ethoxy]-](/img/structure/B1315493.png)
![Methyl imidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B1315494.png)
